molecular formula C13H18N4 B14407769 1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl- CAS No. 81080-02-6

1,3-Propanediamine, N,N-dimethyl-N'-4-quinazolinyl-

Cat. No.: B14407769
CAS No.: 81080-02-6
M. Wt: 230.31 g/mol
InChI Key: JNHMKCQWOQWIIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- typically involves the reaction of 1,3-propanediamine with quinazoline derivatives under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: It can be reduced to form dihydroquinazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- involves its interaction with specific molecular targets in cells. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N-dimethyl-: A simpler analog without the quinazoline moiety.

    Quinazoline derivatives: Compounds with similar structures but different substituents on the quinazoline ring.

Uniqueness

1,3-Propanediamine, N,N-dimethyl-N’-4-quinazolinyl- is unique due to the presence of both the 1,3-propanediamine and quinazoline moieties in its structure. This combination imparts unique chemical and biological properties that are not found in simpler analogs or other quinazoline derivatives.

Properties

CAS No.

81080-02-6

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N',N'-dimethyl-N-quinazolin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C13H18N4/c1-17(2)9-5-8-14-13-11-6-3-4-7-12(11)15-10-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15,16)

InChI Key

JNHMKCQWOQWIIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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